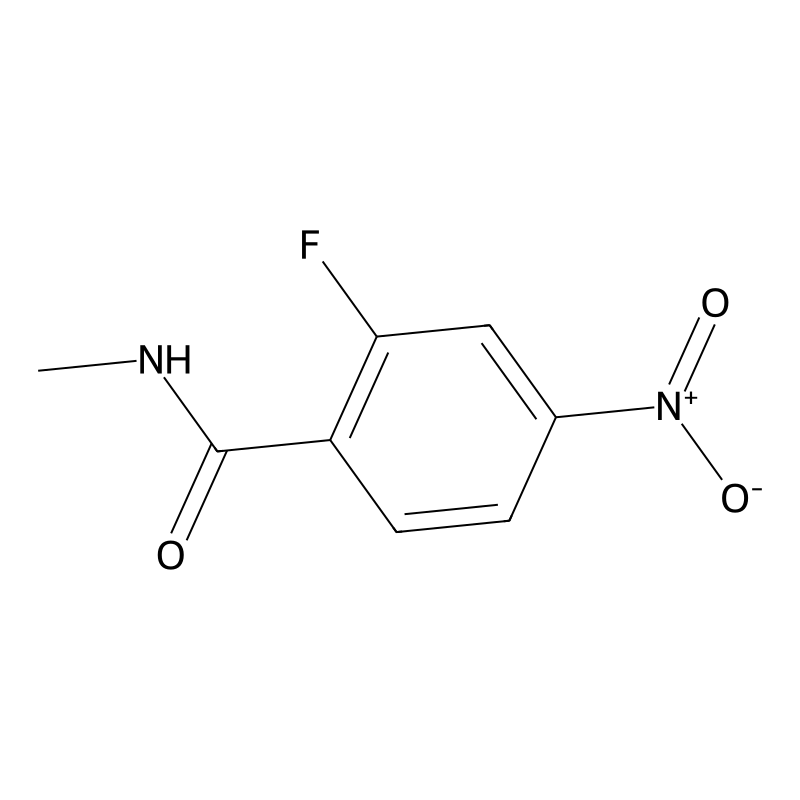

2-Fluoro-N-methyl-4-nitrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C₈H₇FN₂O₃ and a molecular weight of 198.15 g/mol. The compound features a benzamide structure substituted with a fluorine atom at the 2-position and a nitro group at the 4-position. Its InChI key is CWGRZEVFBBAKCD-UHFFFAOYSA-N, and it is classified under various chemical databases, including PubChem (CID 53440632) and ChemBK .

Physical and Chemical Properties- Appearance: Solid at room temperature

- Density: Approximately 1.358 g/cm³

- Boiling Point: Not specified in available data

- Storage Conditions: Should be kept sealed in a dry environment at room temperature .

There is no current information available regarding a specific mechanism of action for FNMBA.

Chemical Intermediate

The most common reference to 2-Fluoro-N-methyl-4-nitrobenzamide appears to be as a chemical intermediate. This suggests it may be a building block used in the synthesis of other molecules with potential research applications [, , ].

Limited Literature Availability

A search of scientific databases like PubChem reveals no published studies directly investigating the biological properties or functionalities of 2-Fluoro-N-methyl-4-nitrobenzamide [].

- Nucleophilic Substitution: The nitro group can undergo reduction to form an amino group.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitutions depending on the conditions, particularly at positions ortho or para to existing substituents .

The synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide typically involves several steps:

- Starting Material: The process begins with 2-fluoro-4-nitrotoluene.

- Oxidation: This compound is oxidized using potassium permanganate to yield 2-fluoro-4-nitrobenzoic acid.

- Chlorination: Chlorination of the resulting benzoic acid derivative may occur.

- Amination: The introduction of the N-methyl group is achieved through amination reactions.

- Final Steps: Hydrogenation may be employed to refine the final product, ensuring high yields throughout the process .

2-Fluoro-N-methyl-4-nitrobenzamide is primarily utilized in scientific research settings. Its applications include:

- Pharmaceutical Development: As a potential lead compound in drug discovery due to its unique structural characteristics.

- Chemical Research: Used as an intermediate in synthesizing other complex organic molecules.

- Analytical Chemistry: Employed in studies involving reaction mechanisms and compound stability .

Several compounds share structural similarities with 2-Fluoro-N-methyl-4-nitrobenzamide. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 2-Fluoro-N-methyl-5-nitrobenzamide | 136146-83-3 | 0.97 | Nitro group at position 5 |

| 2-Fluoro-N-isopropyl-4-nitrobenzamide | 927209-10-7 | 0.95 | Isopropyl substitution instead of methyl |

| N-Methyl-2-fluoro-4-nitrobenzamide | Not specified | 0.92 | Different nitrogen substitution pattern |

| 2-Fluoro-N-methylbenzenesulfonamide | Not specified | 0.90 | Contains a sulfonamide functional group |

These compounds illustrate variations in substituent positions and types, which can significantly influence their chemical reactivity and biological activity .

2-Fluoro-N-methyl-4-nitrobenzamide is formally named 2-fluoro-N-methyl-4-nitrobenzamide under IUPAC nomenclature. This designation reflects its benzamide backbone substituted with a fluorine atom at the ortho position (C2), a nitro group at the para position (C4), and an N-methyl group on the amide nitrogen. The compound is registered in chemical databases with the CAS number 915087-24-0, and its PubChem identifier is CID 53440632.

Molecular Formula and Isotopic Composition

The molecular formula of 2-fluoro-N-methyl-4-nitrobenzamide is C₈H₇FN₂O₃, with a calculated molecular weight of 198.15 g/mol. The isotopic composition accounts for:

- Carbon (C): Natural abundance of $$^{12}\text{C}$$ (98.9%) and $$^{13}\text{C}$$ (1.1%).

- Hydrogen (H): Predominantly $$^1\text{H}$$ (99.985%) with trace $$^2\text{H}$$.

- Fluorine (F): Monoisotopic ($$^{19}\text{F}$$, 100%).

- Nitrogen (N): $$^{14}\text{N}$$ (99.6%) and $$^{15}\text{N}$$ (0.4%).

- Oxygen (O): $$^{16}\text{O}$$ (99.76%), $$^{17}\text{O}$$ (0.037%), and $$^{18}\text{O}$$ (0.204%).

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 198.15 g/mol | |

| Density | 1.4 g/cm³ (predicted) | |

| Solubility | Methanol/DMSO (soluble) | |

| Boiling point | 337.1 ± 32.0°C (predicted) | |

| Melting point | Not reported |

The compound’s density aligns with typical values for substituted benzamides. Solubility in polar aprotic solvents is attributed to the nitro group’s dipole moment and hydrogen-bonding capacity of the amide.

Spectroscopic Data and X-Ray Crystallography

NMR and IR Spectroscopy

¹H NMR (predicted):

- N-Methyl group: Singlet at δ 3.0–3.5 ppm.

- Aromatic protons:

- Protons adjacent to fluorine (C3/C5): Doublets at δ 7.5–7.8 ppm (J ≈ 8–10 Hz).

- Protons meta to nitro (C5/C6): Multiplets at δ 7.2–7.4 ppm.

- Amide NH: Absent due to N-methylation.

IR Spectroscopy:

- Amide I band: ~1650 cm⁻¹ (C=O stretch).

- Amide II band: ~1550 cm⁻¹ (N–H bend + C–N stretch).

- Nitro group: Strong asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹.

Mass Spectrometry:

Molecular ion peak at m/z 198.15 (C₈H₇FN₂O₃⁺). Fragmentation patterns include loss of NO₂ (45 m/z) and CH₃ (15 m/z).

X-Ray Crystallography

No crystallographic data are available for this compound. However, related nitramine structures (e.g., 4-fluoro-N-methyl-N-nitroaniline) reveal hydrogen-bonding motifs (C–H⋯F and C–H⋯O) that stabilize crystalline arrangements. Structural analogs suggest a planar benzamide core with nitro and fluoro groups in para-ortho positioning.

Primary Synthetic Routes

The synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide follows a well-established multi-step synthetic pathway that has been optimized through extensive research and industrial application [1] [2]. The compound serves as a crucial intermediate in pharmaceutical synthesis, particularly for the production of enzalutamide, a second-generation androgen receptor antagonist used in advanced prostate cancer treatment [1] [2].

Oxidation of 2-Fluoro-4-nitrotoluene with Potassium Permanganate

The initial step in the synthetic sequence involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid using potassium permanganate as the oxidizing agent [1] [2] [3]. This transformation represents a critical conversion of the methyl group to a carboxylic acid functionality, enabling subsequent amide formation.

The oxidation reaction employs potassium permanganate in an aqueous sodium hydroxide solution at elevated temperatures ranging from 75 to 95 degrees Celsius [2] [4]. The reaction mixture is maintained at 80 to 95 degrees Celsius for 8 to 18 hours to ensure complete conversion [2]. The process utilizes a phase transfer catalyst, typically triethylbenzyl ammonium chloride, to facilitate mass transfer between the organic substrate and the aqueous oxidizing medium [2] [4].

The reaction proceeds through the formation of manganese dioxide as a byproduct, which is removed by hot filtration following reaction completion [2]. The filtrate is then acidified with concentrated hydrochloric acid to precipitate the desired 2-fluoro-4-nitrobenzoic acid product [2]. Yields for this transformation typically range from 74 to 75.3 percent, representing an efficient conversion under the specified conditions [1] [2].

| Parameter | Specification |

|---|---|

| Starting Material | 2-fluoro-4-nitrotoluene |

| Oxidizing Agent | Potassium permanganate |

| Base | Sodium hydroxide |

| Phase Transfer Catalyst | Triethylbenzyl ammonium chloride |

| Temperature | 75-95°C |

| Reaction Time | 8-18 hours |

| Yield | 74-75.3% |

Chlorination Using Thionyl Chloride (SOCl₂)

The second synthetic step involves the conversion of 2-fluoro-4-nitrobenzoic acid to the corresponding acid chloride using thionyl chloride [1] [2] [5]. This activation of the carboxylic acid functionality is essential for subsequent amide bond formation with methylamine.

The chlorination reaction utilizes thionyl chloride in the presence of a catalytic amount of pyridine in dichloromethane or chloroform solvent [1] [2]. The reaction mixture is initially stirred at room temperature for 30 minutes, followed by reflux at 40 to 85 degrees Celsius for 3 to 5 hours [2]. The pyridine serves as both a base to neutralize the hydrogen chloride byproduct and as a nucleophilic catalyst to enhance reaction rates [5].

Thionyl chloride functions as an efficient chlorinating reagent due to its ability to form gaseous byproducts, sulfur dioxide and hydrogen chloride, which are easily removed from the reaction mixture [5]. The mechanism involves nucleophilic attack by the carboxylic acid on the sulfur center of thionyl chloride, followed by chloride displacement and elimination of the gaseous products [5].

The yields for this transformation consistently range from 95 to 95.9 percent, indicating near-quantitative conversion under optimized conditions [2]. The high efficiency of this step is attributed to the favorable thermodynamics of the reaction and the effective removal of byproducts [5].

Methylamine Amination Reactions

The third synthetic step involves the nucleophilic substitution of the acid chloride with methylamine to form the desired benzamide product [1] [2]. This amination reaction represents the key bond-forming step that introduces the N-methyl functionality into the target molecule.

The amination is performed by treating the freshly prepared acid chloride with gaseous methylamine at reduced temperatures ranging from 0 to minus 5 degrees Celsius [2]. The reaction mixture is maintained under basic conditions to neutralize the hydrogen chloride byproduct and drive the reaction to completion [2]. The reaction typically requires 1 to 2 hours for complete conversion [2].

The mechanism proceeds through nucleophilic attack of the methylamine nitrogen on the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate [6]. Subsequent elimination of chloride ion yields the desired amide product with high selectivity [6]. The reaction conditions are carefully controlled to prevent hydrolysis of the acid chloride and to minimize side reactions [2].

Yields for the methylamine amination consistently range from 95.1 to 95.9 percent, demonstrating the high efficiency of this transformation [2]. The excellent yields are attributed to the high reactivity of acid chlorides toward nucleophilic attack and the favorable thermodynamics of amide bond formation [6].

Catalytic Hydrogenation for Derivative Production

While not directly involved in the synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide, catalytic hydrogenation represents a crucial subsequent step for the production of the corresponding amino derivative [1] [2]. This transformation converts the nitro group to an amino functionality, providing access to 4-amino-2-fluoro-N-methylbenzamide.

The hydrogenation reaction employs palladium on carbon as the heterogeneous catalyst in ethanol solvent under hydrogen atmosphere [2] [7]. The reaction is conducted at room temperature under 20 atmospheres of hydrogen pressure for 16 hours to achieve complete reduction [2]. The palladium catalyst, typically loaded at 10 percent by weight, provides the necessary catalytic activity for nitro group reduction [2] [7].

The mechanism involves adsorption of both hydrogen and the nitro compound on the palladium surface, followed by sequential hydrogen transfer to reduce the nitro group to the corresponding amine [8] [7]. The heterogeneous nature of the catalyst allows for easy separation and potential recycling [7].

This hydrogenation step achieves yields of 98.4 percent, representing near-quantitative conversion of the nitro substrate to the amino product [2]. The high efficiency is attributed to the favorable thermodynamics of nitro reduction and the excellent catalytic activity of palladium for this transformation [9] [7].

Alternative Synthetic Strategies

Phase Transfer Catalysis in Oxidation Reactions

Phase transfer catalysis represents a significant advancement in the oxidation of 2-fluoro-4-nitrotoluene, offering improved reaction rates and yields compared to conventional methods [1] [10] [11]. This approach utilizes quaternary ammonium or phosphonium salts to facilitate mass transfer between the organic substrate and aqueous oxidizing medium.

The effectiveness of different phase transfer catalysts follows the order: tetrabutylphosphonium bromide greater than tetrabutylammonium bromide greater than tetrabutylammonium hydrogen sulfate greater than cetyltrimethylammonium bromide [10]. This ordering reflects the relative abilities of these catalysts to partition between phases and facilitate substrate transfer [10] [11].

Solvent selection significantly impacts the efficiency of phase transfer catalyzed oxidations [10] [11]. Ethyl acetate demonstrates superior performance compared to toluene due to its higher polarity, which enhances the solubility and partitioning of quaternary salt catalysts [10]. The increased polarity of the organic phase improves the distribution of the phase transfer catalyst and promotes more efficient mass transfer [11].

The mechanism involves the formation of ion pairs between the phase transfer catalyst and the oxidizing species in the aqueous phase, followed by extraction into the organic phase where oxidation occurs [10] [11]. The catalyst then returns to the aqueous phase to complete the catalytic cycle [11].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a valuable tool for optimizing benzamide formation reactions, particularly in cases where conventional heating methods prove insufficient [12]. This approach offers significant advantages in terms of reaction time reduction and yield improvement for challenging transformations.

Microwave irradiation provides rapid and uniform heating through direct interaction with polar molecules in the reaction mixture [12]. This heating mechanism enables faster reaction rates and can promote reactions that are difficult to achieve under conventional thermal conditions [12]. The enhanced reaction kinetics result from the efficient energy transfer and localized heating effects [12].

For benzamide synthesis, microwave-assisted methods have demonstrated particular utility in ring-opening reactions of oxazolone intermediates [12]. These transformations, which prove challenging under conventional heating due to poor nucleophilic reactivity, proceed efficiently under microwave conditions [12]. The improved reaction outcomes are attributed to enhanced molecular motion and increased collision frequencies under microwave irradiation [12].

Yield Optimization and Purity Control

Reaction Temperature and Solvent Selection

Temperature control represents a critical parameter in optimizing the synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide [2] [13] [14]. Each synthetic step requires specific temperature ranges to achieve optimal yields while minimizing side reactions and decomposition pathways.

For the oxidation step, temperatures between 75 and 95 degrees Celsius provide the optimal balance between reaction rate and selectivity [2] [4]. Temperatures below this range result in incomplete conversion, while excessive temperatures above 95 degrees Celsius can lead to over-oxidation and formation of undesired byproducts [4]. The temperature dependence follows Arrhenius kinetics, with activation energies typically ranging from 15 to 20 kilocalories per mole [11].

Solvent selection significantly influences both reaction rates and product selectivity across all synthetic steps [15] [14]. For the oxidation reaction, aqueous systems are preferred to solubilize the inorganic oxidizing agents [2]. The chlorination step benefits from aprotic solvents such as dichloromethane or chloroform, which do not interfere with the electrophilic nature of thionyl chloride [2] [5].

The amination reaction requires careful solvent selection to balance substrate solubility with reaction efficiency [2] [15]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate excellent solubilizing properties for benzamide substrates [15]. However, these solvents may compete with the nucleophile, necessitating optimization of reaction conditions [15].

| Synthetic Step | Optimal Temperature | Preferred Solvent | Rationale |

|---|---|---|---|

| Oxidation | 75-95°C | Water | Solubilizes KMnO₄ and base |

| Chlorination | 40-85°C | Dichloromethane/Chloroform | Aprotic, non-nucleophilic |

| Amination | 0 to -5°C | Dichloromethane/Chloroform | Prevents side reactions |

| Hydrogenation | Room temperature | Ethanol | Dissolves substrate and H₂ |

Catalyst Loading and Reaction Time Parameters

Catalyst loading optimization is essential for achieving high yields while maintaining economic viability of the synthetic process [2] [16] [17]. Each catalytic step requires careful optimization of catalyst concentration to balance reaction rates with material costs and potential over-reactions.

For the phase transfer catalyzed oxidation, catalyst loadings of 0.02 moles or 10 mole percent relative to substrate provide optimal performance [2] [11]. Lower catalyst loadings result in reduced reaction rates and incomplete conversion, while excessive loadings do not provide proportional improvements in yield [11]. The catalyst loading affects the omega phase phenomenon, where maximum efficiency occurs at optimal catalyst concentrations [11].

In the catalytic hydrogenation step, palladium on carbon loadings of 10 percent by weight deliver excellent activity for nitro group reduction [2] [7]. This loading provides sufficient catalytic sites for efficient hydrogen activation and substrate binding [7]. Higher loadings may lead to over-reduction or formation of undesired hydrogenolysis products [7].

Reaction time optimization is closely linked to catalyst loading and reaction temperature [2] [13] [18]. The oxidation step requires 8 to 18 hours for complete conversion under standard conditions [2]. The chlorination reaction typically completes within 3 to 4 hours at reflux temperatures [2]. The amination step proceeds rapidly, requiring only 1 to 2 hours for quantitative conversion [2].

Extended reaction times beyond the optimal range can lead to product degradation or formation of side products [13] [18]. For example, prolonged exposure to hydrogenation conditions may result in defluorination or reduction of other functional groups [7]. Therefore, careful monitoring and time optimization are essential for maintaining high product purity [18].

| Parameter | Oxidation | Chlorination | Amination | Hydrogenation |

|---|---|---|---|---|

| Catalyst Loading | 10 mol% PTC | Catalytic pyridine | None required | 10% Pd/C |

| Reaction Time | 8-18 hours | 3-4 hours | 1-2 hours | 16 hours |

| Temperature | 80-95°C | 40-85°C | 0 to -5°C | Room temperature |

| Pressure | Atmospheric | Atmospheric | Atmospheric | 20 atm H₂ |